molecular formula C5H9N3O B13568623 (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol

Cat. No.: B13568623
M. Wt: 127.14 g/mol
InChI Key: UBMWRZJTZZSONY-UHFFFAOYSA-N
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Description

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is an organic compound with the molecular formula C5H9N3O It features a pyrazole ring substituted with an aminomethyl group at the 3-position and a hydroxymethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol typically begins with commercially available pyrazole derivatives.

    Step 1 Aminomethylation: The pyrazole derivative undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions. This step introduces the aminomethyl group at the 3-position of the pyrazole ring.

    Step 2 Hydroxymethylation: The intermediate product from the first step is then subjected to hydroxymethylation using formaldehyde in the presence of a base such as sodium hydroxide. This introduces the hydroxymethyl group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: It can participate in substitution reactions where the hydroxymethyl or aminomethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated compounds, alkylated compounds, acylated compounds.

Scientific Research Applications

Chemistry

    Building Block: (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology

    Enzyme Inhibitors: The compound is investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrazole derivatives.

Medicine

    Drug Development: It is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3-(Aminomethyl)-1h-pyrazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3-(Aminomethyl)-1h-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.

    (3-(Aminomethyl)-1h-pyrazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    (3-(Aminomethyl)-1h-pyrazol-5-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.

Uniqueness

(3-(Aminomethyl)-1h-pyrazol-5-yl)methanol is unique due to the specific positioning of the aminomethyl and hydroxymethyl groups on the pyrazole ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

[3-(aminomethyl)-1H-pyrazol-5-yl]methanol

InChI

InChI=1S/C5H9N3O/c6-2-4-1-5(3-9)8-7-4/h1,9H,2-3,6H2,(H,7,8)

InChI Key

UBMWRZJTZZSONY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1CN)CO

Origin of Product

United States

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